4-Benzyl-5H-thiazole-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

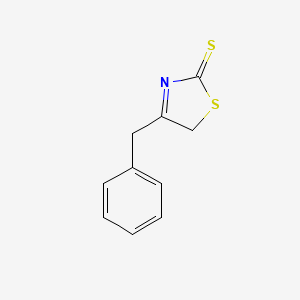

4-benzyl-5H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBSEFOGZJBCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649641 |

Source

|

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-40-9 |

Source

|

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-5H-thiazole-2-thione

Abstract

This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 4-Benzyl-5H-thiazole-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole-2-thione scaffold is a privileged structure known for a wide array of biological activities. This document outlines a robust and reproducible synthetic pathway, delves into the underlying reaction mechanism, and presents a full spectroscopic and physicochemical characterization of the title compound. Methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiazole-2-thione Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the thiazole ring is a cornerstone of modern medicinal chemistry.[1][2] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The incorporation of a thione (C=S) functional group at the 2-position, creating the thiazole-2-thione core, further enhances the molecule's chemical versatility and biological potential.[3] This moiety can act as a key pharmacophore, engaging with biological targets through various non-covalent interactions.

The specific compound, this compound (CAS 889942-40-9), combines this potent heterocyclic core with a benzyl substituent. The benzyl group can influence the molecule's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. This guide provides the essential knowledge base for the synthesis and rigorous analysis of this valuable chemical entity.

Synthesis of this compound

The synthesis of the target molecule is approached through a classical and reliable cyclization strategy. The most logical and field-proven method involves the reaction of an α-amino ketone precursor with carbon disulfide (CS₂). This approach is a variation of established methods for thiazole synthesis, such as the Cook-Heilbron synthesis, which utilizes related starting materials to construct the 5-membered ring.[4][5]

Synthetic Pathway and Mechanism

The chosen pathway involves a two-step conceptual process: first, the synthesis of the key intermediate, 1-amino-3-phenylpropan-2-one, followed by its cyclization with carbon disulfide.

Step 1: Formation of the Dithiocarbamate Intermediate The reaction is initiated by the nucleophilic attack of the primary amine of 1-amino-3-phenylpropan-2-one on the electrophilic carbon of carbon disulfide. This step is typically performed in the presence of a base (e.g., triethylamine or potassium hydroxide) to deprotonate the nitrogen, enhancing its nucleophilicity and forming a dithiocarbamate salt intermediate.[6]

Step 2: Intramolecular Cyclization and Tautomerization The dithiocarbamate intermediate then undergoes an intramolecular S-alkylation. The enolate of the ketone, formed under basic conditions, attacks the adjacent carbon, displacing one of the sulfur atoms' transient negative charge. However, a more direct pathway involves the formation of the enolate which then attacks one of the sulfur atoms of the dithiocarbamate. A more plausible mechanism involves the formation of the dithiocarbamate, which then cyclizes via nucleophilic attack from the enolate of the ketone onto one of the sulfur atoms, followed by dehydration. The most accepted mechanism for this class of reaction involves the formation of the dithiocarbamate, followed by intramolecular nucleophilic attack of the enol or enolate on the thione carbon, and subsequent dehydration to form the thiazole ring.

A key final step is the tautomerization to the more stable thione form from its thiol tautomer, which is favored in most conditions.[7]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for thiazole-2-thione synthesis. Researchers should handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

-

1-Amino-3-phenylpropan-2-one hydrochloride

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-amino-3-phenylpropan-2-one hydrochloride (1.0 eq). Dissolve it in ethanol (approx. 10 mL per gram of starting material).

-

Basification: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10 minutes at room temperature.

-

Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise to the stirring solution. Causality: The reaction is exothermic; slow, cooled addition prevents overheating and uncontrolled side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: Pour the concentrated residue into cold water. A solid precipitate of the crude product should form. If an oil forms, attempt to induce crystallization by scratching the flask or adding a seed crystal. Collect the crude solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental Workflow Diagram

Sources

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

4-Benzyl-5H-thiazole-2-thione chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-5H-thiazole-2-thione is a heterocyclic compound belonging to the thiazole family, a class of molecules renowned for its wide-ranging biological activities and prevalence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It further delves into its reactivity and highlights its significant potential in the field of drug discovery, underpinned by the diverse pharmacological profiles of thiazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and organic synthesis.

Chemical Identity and Structural Elucidation

Nomenclature and Core Structure

-

Systematic Name: 4-Benzyl-3H-thiazole-2-thione

-

Molecular Formula: C₁₀H₉NS₂

-

Molecular Weight: 207.32 g/mol

-

CAS Number: 60949-03-3

The core of the molecule is a five-membered thiazole ring, which contains one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1] This scaffold is substituted with a benzyl group at the 4th position and features a thione (C=S) group at the 2nd position.

Thione-Thiol Tautomerism

A critical structural feature of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally considered the more stable tautomer in both solid and solution states.[6][7][8] This equilibrium is significant as it influences the molecule's reactivity and its potential interactions with biological targets. The ability to exist in the thiol form (4-benzylthiazole-2-thiol) allows for reactions typical of thiols, such as S-alkylation.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for the closely related analogue, 4-phenyl-3H-thiazole-2-thione, provides valuable insights.

| Property | Value | Source |

| Molecular Weight | 207.32 g/mol | Calculated |

| IUPAC Name | 4-benzyl-3H-1,3-thiazole-2-thione | --- |

| Molecular Formula | C₁₀H₉NS₂ | --- |

| XLogP3 | 2.5 | PubChem[9] |

| Hydrogen Bond Donor Count | 1 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |

| Rotatable Bond Count | 1 | PubChem[9] |

| Exact Mass | 207.01764 g/mol | PubChem[9] |

| Topological Polar Surface Area | 69.4 Ų | PubChem[9] |

| Heavy Atom Count | 13 | PubChem[9] |

Synthesis and Purification

The synthesis of thiazole-2-thiones can be achieved through various established methods. A common and effective approach is a variation of the Hantzsch thiazole synthesis, which involves the reaction of an alpha-haloketone with a thiourea or dithiocarbamate derivative.[10] A plausible and efficient synthesis for this compound involves the reaction between phenylacetone, sulfur, and cyanamide.

General Synthetic Protocol

This protocol outlines a general procedure for the synthesis of 4-substituted thiazole-2-thiones, which can be adapted for the target molecule.

-

Reaction Setup: To a solution of phenylacetone in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur and cyanamide.

-

Base Addition: A base, such as triethylamine or sodium hydroxide, is added to catalyze the reaction. The base facilitates the deprotonation and subsequent cyclization steps.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropanol, to yield the pure this compound.[11]

Spectroscopic Characterization

The structural confirmation of the synthesized this compound relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the methylene (-CH₂-) protons (around δ 4.0-4.2 ppm), a singlet for the vinyl proton on the thiazole ring, and a broad singlet for the N-H proton, which is exchangeable with D₂O.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. Key signals would include the thione carbon (C=S) resonating at a significantly downfield position (around δ 180-195 ppm), carbons of the phenyl ring, the methylene carbon, and the sp² carbons of the thiazole ring.[11][12]

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=S (thione) stretching vibration, typically found in the region of 1200-1050 cm⁻¹. Other significant bands would include N-H stretching (around 3400-3200 cm⁻¹) and C-H stretching from the aromatic and aliphatic groups.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (207.32). Fragmentation patterns can provide further structural information, often showing the loss of the benzyl group.[14]

Reactivity and Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a vast array of biological activities.[1][3][4][15] The reactivity of this compound is primarily centered around the thione group and the active N-H proton.

-

S-Alkylation: The thione, via its thiol tautomer, can readily undergo S-alkylation reactions with various electrophiles to yield 2-(alkylthio)thiazole derivatives. This functionalization is a key strategy for modifying the compound's properties and biological activity.

-

N-Alkylation: The nitrogen atom in the thiazole ring can also be alkylated, leading to N-substituted thiazolium salts or N-substituted thiazole-2-thiones.

-

Electrophilic Substitution: The thiazole ring itself can undergo electrophilic substitution reactions, though the conditions need to be carefully controlled.

The presence of the thiazole-2-thione moiety is associated with a wide spectrum of pharmacological effects, making this compound and its derivatives promising candidates for drug discovery campaigns.[10][15]

-

Anticancer Activity: Numerous thiazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including kinases and cell cycle regulators.[5][15]

-

Antimicrobial and Antifungal Activity: The thiazole scaffold is a component of several antimicrobial agents.[3][4][16] Derivatives are known to inhibit bacterial and fungal growth through various mechanisms.

-

Anti-inflammatory and Antioxidant Effects: Thiazole-containing compounds have been reported to possess significant anti-inflammatory and antioxidant properties, suggesting their potential in treating related disorders.[1][2]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. Its thione-thiol tautomerism and multiple reactive sites offer extensive opportunities for chemical modification. Given the established and diverse biological activities of the thiazole-2-thione scaffold, this molecule represents a valuable building block for the design and development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. Further investigation into its biological targets and mechanism of action is warranted to fully exploit its therapeutic potential.

References

- Al-Ghorbani, M., Al-Ansi, M., Harrath, A. H., Al-Salahi, R., & El-Gamal, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23.

- Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Semantic Scholar.

- Asati, V., & Sharma, S. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-183.

- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

-

Wikipedia contributors. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV-H6wNvJLvlZCWxZ6KfvUTPlcOZ53Cvog-KQeAloFyJ0JXw-USFjbr7g8VPYudw7ihKrgHOnQwBcgOBUuIgnJN09P7kwlMkwFNGKvPfx3JMvyIvDlGv1ZXloGRT4M5JYdVWw0fX6mt_1FthqBbcrCWYd7vWjDdNSPMC9KgBRAI5o=]([Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. ias.ac.in [ias.ac.in]

- 9. 2(3H)-Thiazolethione, 4-phenyl- | C9H7NS2 | CID 3000729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. spectrabase.com [spectrabase.com]

- 15. mdpi.com [mdpi.com]

- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Benzyl-5H-thiazole-2-thione: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture

4-Benzyl-5H-thiazole-2-thione is a heterocyclic compound of significant interest within medicinal chemistry and materials science, owing to the prevalence of the thiazole-2-thione scaffold in a range of biologically active molecules.[1] A thorough understanding of its molecular structure and electronic properties is paramount for its application in drug design and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers and scientists a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from established principles of spectroscopic analysis of analogous thiazole derivatives and serve as a foundational reference for the characterization of this and related compounds.

Molecular Structure and Tautomerism

The structural framework of this compound, featuring a benzyl substituent at the C4 position of the 5H-thiazole-2-thione core, presents the potential for thione-thiol tautomerism. The equilibrium between the thione (C=S) and thiol (S-H) forms is a critical consideration in the interpretation of its spectroscopic data. In many related heterocyclic systems, the thione form is predominant in the solid state and in various solvents.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure complete dissolution to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds.[3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (Thiazole) | 11.0 - 13.0 | Broad Singlet | - |

| C5-H (Thiazole) | ~6.7 - 7.0 | Singlet | - |

| Benzyl -CH₂- | ~3.8 - 4.2 | Singlet | - |

| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | Multiplet | - |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton: A broad singlet in the downfield region (11.0-13.0 ppm) is characteristic of the N-H proton of the thiazole-2-thione ring, indicative of the thione tautomer being present.[5]

-

Thiazole Ring Proton: The proton at the C5 position of the thiazole ring is expected to appear as a singlet in the aromatic region, typically around 6.7-7.0 ppm.[4]

-

Benzyl Protons: The methylene (-CH₂-) protons of the benzyl group will likely resonate as a sharp singlet around 3.8-4.2 ppm. The five protons of the phenyl ring will appear as a complex multiplet in the range of 7.2-7.5 ppm, a characteristic pattern for a monosubstituted benzene ring.[6]

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts for this compound are presented below, extrapolated from data on related thiazole and thione compounds.[4][7]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (Thione) | ~180 - 190 |

| C2 (Thiazole) | ~160 - 165 |

| C4 (Thiazole) | ~145 - 150 |

| C5 (Thiazole) | ~105 - 115 |

| Benzyl -CH₂- | ~35 - 40 |

| Phenyl C (ipso) | ~135 - 140 |

| Phenyl C (ortho, meta, para) | ~127 - 130 |

Interpretation of the ¹³C NMR Spectrum

-

Thione Carbon: The most downfield signal, expected in the range of 180-190 ppm, is assigned to the C=S carbon of the thione group.[7] This is a key diagnostic peak for the thione tautomer.

-

Thiazole Ring Carbons: The carbons of the thiazole ring are expected to resonate in the aromatic region. The C2 carbon, being adjacent to two heteroatoms, will be significantly deshielded (~160-165 ppm). The substituted C4 carbon will appear around 145-150 ppm, while the C5 carbon will be the most upfield of the ring carbons (~105-115 ppm).[4]

-

Benzyl Group Carbons: The methylene carbon of the benzyl group is anticipated to appear in the aliphatic region, around 35-40 ppm. The carbons of the phenyl ring will show signals in the aromatic region, with the ipso-carbon (the carbon attached to the thiazole ring) appearing around 135-140 ppm, and the remaining aromatic carbons resonating between 127-130 ppm.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Key IR Absorption Bands (Predicted)

The following table lists the predicted key IR absorption bands for this compound based on the known vibrational frequencies of thiazole and thione-containing molecules.[9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch | ~1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium-Strong |

| C=S Stretch (Thione) | ~1250 - 1350 | Strong |

| C-N Stretch | ~1100 - 1200 | Medium |

Interpretation of the IR Spectrum

-

N-H and C-H Stretching: The presence of a medium intensity band in the 3100-3300 cm⁻¹ region would be indicative of the N-H stretching vibration, further supporting the thione tautomer. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings will appear in the 1450-1650 cm⁻¹ region.

-

Thione C=S Stretch: A strong absorption band in the 1250-1350 cm⁻¹ region is highly characteristic of the C=S stretching vibration of the thione group.[11] This is a crucial diagnostic peak for confirming the presence of the thione functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Acquire the mass spectrum, ensuring proper calibration of the mass analyzer.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) and analyze the major fragment ions to propose fragmentation pathways.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 221 | Molecular Ion |

| [M-SH]⁺ | 188 | Loss of sulfhydryl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (benzyl fragment) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound (C₁₀H₉NS₂) is 221.1 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 221.

A primary fragmentation pathway for benzyl-substituted heterocycles involves the cleavage of the benzylic C-C bond.[12] This would lead to the formation of a stable tropylium ion at m/z 91, which is often the base peak in the spectrum. Further fragmentation of the tropylium ion can lead to the phenyl cation at m/z 77. Another possible fragmentation involves the loss of a sulfhydryl radical (•SH) from the thiazole-2-thione ring, resulting in an ion at m/z 188.

Visualization of Key Fragmentation Pathway

Caption: Proposed mass fragmentation pathway of this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating characterization of this compound. The predicted spectral features, based on established chemical principles and data from analogous structures, offer a reliable guide for researchers in confirming the synthesis and purity of this compound. The predominance of the thione tautomer is consistently supported across all three spectroscopic techniques. This guide serves as a critical resource for the confident structural elucidation of this compound and its derivatives, facilitating their further exploration in various scientific disciplines.

References

-

Thiazole, a heterocyclic compound known for its versatile biological, pharmaceutical, industrial, and therapeutic significance, is a focal and increasingly studied area within organic chemistry. ResearchGate. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Research Square. [Link]

-

Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

-

5-Furan-2yl[1][6][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

2-Benzyl-5-chlorobenzo[d]thiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

-

Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH. [Link]

-

The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B. [Link]

-

(PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. [Link]

-

Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. [Link]

-

(PDF) Derivatives from Thiazole Derivative. ResearchGate. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Copenhagen. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. scirp.org. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones. ResearchGate. [Link]

-

DESIGN, SYNTHESIS, CHARACTERIZATION OF NOVEL SUBSTITUTED THIAZOLE COMPOUNDS AS POTENTIAL ANTI-INFLAMMATORY AGENTS. IRJMETS. [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]

-

1 H and 13 C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d 6. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

- 4. air.unimi.it [air.unimi.it]

- 5. mdpi.com [mdpi.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy 4-Benzyl-5-methyl-2-phenyl-1,3-thiazole | 389123-06-2 [smolecule.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiazole Compounds

Foreword: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile scaffold for interacting with a multitude of biological targets.[4] This has led to the development of numerous clinically approved drugs containing a thiazole moiety, including the anticancer agents Dasatinib and Ixazomib.[4][5] The broad spectrum of reported biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties—justifies the continued interest in synthesizing and screening novel thiazole derivatives.[2][6][7]

This guide is designed for drug discovery professionals, providing a strategic and technical framework for the biological activity screening of newly synthesized thiazole compounds. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring that the screening cascade is logical, efficient, and yields trustworthy, actionable data.

Chapter 1: A Strategic Framework for Screening Thiazole Compounds

A successful screening campaign is not a random collection of assays but a structured, tiered approach designed to efficiently identify promising lead compounds from a library of novel derivatives. The core principle is to use broad, high-throughput assays initially to cast a wide net, followed by more specific, mechanism-oriented assays to characterize the most promising "hits." This hierarchical process, often called a screening cascade, maximizes resource efficiency and minimizes the risk of advancing unsuitable candidates.

The causality behind this tiered approach is rooted in managing complexity and cost. Primary assays are designed to be rapid and inexpensive, allowing for the screening of hundreds of compounds to answer a simple question: "Does this compound have any biological effect in this general area?" Subsequent secondary and tertiary assays are more complex and resource-intensive, reserved for a smaller number of validated hits to ask more specific questions, such as "What is the specific molecular target?" and "What is the cellular mechanism of action?"

Caption: A typical screening cascade for novel thiazole compounds.

Chapter 2: Primary Screening - The Foundation for Hit Discovery

The objective of primary screening is to efficiently identify compounds that exhibit any desired biological activity. For thiazole derivatives, this typically involves assessing their general cytotoxicity (foundational for anticancer research) and antimicrobial properties.

Foundational Cytotoxicity Screening

Before investigating specific anticancer mechanisms, it is essential to determine if a compound is toxic to cells. In vitro cytotoxicity assays are a critical first step in drug discovery, providing data on a substance's intrinsic toxicity and helping to establish a therapeutic window.[8][9] The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[10][11]

The Causality of the MTT Assay: This assay measures the metabolic activity of a cell population. The underlying principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells. The amount of formazan produced is proportional to the number of metabolically active (viable) cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cell death (necrosis/apoptosis) or inhibition of proliferation (cytostasis).

Step-by-Step Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the novel thiazole compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in culture medium to achieve the final desired concentrations.

-

Cell Treatment: Replace the medium in the 96-well plates with the medium containing the various compound concentrations. Include "vehicle controls" (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated controls" (medium only).

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value—the concentration of the compound that inhibits cell growth by 50%.[8]

Broad-Spectrum Antimicrobial Screening

Thiazole derivatives have frequently been reported to possess significant antibacterial and antifungal activity.[2][3][12] Therefore, a primary screen for antimicrobial properties is a logical and valuable step.

The Causality of Antimicrobial Susceptibility Testing: The goal is to determine a compound's ability to inhibit the growth of or kill microorganisms. The methods expose standardized concentrations of bacteria or fungi to the test compound.[13][14]

Step-by-Step Protocol: Agar Disk Diffusion Method This method is a qualitative or semi-quantitative technique that is simple and excellent for primary screening.[13][15]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Disk Application: Impregnate sterile paper discs with a known concentration of the thiazole compound. Place the discs onto the inoculated agar surface.

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Acquisition: Measure the diameter of the "zone of inhibition" (the clear area around the disc where microbial growth is prevented) in millimeters.[13] A larger zone indicates greater susceptibility of the microbe to the compound.[16]

Chapter 3: Secondary Screening - From Hit to Lead

Compounds that show promising activity in primary screens ("hits") are advanced to secondary screening. The goals here are to confirm the activity, quantify the potency (e.g., IC50), and begin to elucidate the mechanism of action (MOA).

Target-Based Assays: Uncovering Molecular Interactions

Many thiazole-based drugs function by inhibiting specific enzymes.[4] For example, they are well-known as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6][17][18] An in vitro enzyme inhibition assay is a direct way to test this hypothesis.

The Causality of Enzyme Inhibition Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. By isolating the enzyme from the complex cellular environment, we can confirm a direct interaction between the compound and its putative target. This is a critical step in validating a compound as a "target-specific" inhibitor rather than a non-specific cytotoxic agent.

Caption: Thiazole compounds often inhibit kinases by blocking ATP binding.

Step-by-Step Protocol: General Kinase Inhibition Assay (e.g., VEGFR-2)

-

Reagents: Obtain purified recombinant kinase (e.g., VEGFR-2), a suitable substrate peptide, and ATP.[19] Use a detection system, such as an antibody that specifically recognizes the phosphorylated substrate.

-

Compound Preparation: Prepare serial dilutions of the hit thiazole compound.

-

Reaction Setup: In a 96-well plate, combine the kinase, the substrate, and the thiazole compound at various concentrations.

-

Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate for a specific time at an optimal temperature (e.g., 30°C).

-

Stop Reaction: Add a stop solution (e.g., EDTA) to chelate the magnesium ions required for kinase activity.

-

Detection: Use a detection method (e.g., ELISA or fluorescence-based) to quantify the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Phenotypic Assays: Probing Cellular Mechanisms of Action

If a compound is cytotoxic to cancer cells, it is crucial to understand how it induces cell death. Thiazole derivatives are known to act through various mechanisms, including the disruption of tubulin polymerization and the induction of apoptosis.[20][21]

Microtubules are essential components of the cytoskeleton involved in cell division.[22] Agents that interfere with the dynamic process of tubulin polymerization can arrest cancer cells in mitosis, leading to apoptosis.[23] Several thiazole compounds have been identified as potent tubulin polymerization inhibitors.[22][23][24][25]

Step-by-Step Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Use a commercially available kit containing purified tubulin and a fluorescence reporter that binds to polymerized microtubules.

-

Assay Setup: In a 96-well plate, add the thiazole compound at various concentrations to a reaction buffer.

-

Initiation: Add tubulin to each well and incubate at 37°C to initiate polymerization. A known inhibitor (e.g., Combretastatin A-4) and a known stabilizer (e.g., Paclitaxel) should be used as controls.[22]

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the amount of polymerized tubulin.

-

Data Analysis: Compare the polymerization curves of treated samples to the control. An inhibitor will show a reduced rate and extent of fluorescence increase. Calculate the IC50 for inhibition of polymerization.[24]

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[26] It is characterized by distinct morphological and biochemical changes, including mitochondrial membrane potential collapse and DNA fragmentation.[27][28]

Step-by-Step Protocol: Annexin V/PI Apoptosis Assay This flow cytometry-based assay is a gold standard for detecting apoptosis.

-

Cell Treatment: Treat cancer cells with the thiazole compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Causality: Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[19]

-

Chapter 4: Data Interpretation and Presentation

Clear and concise data presentation is paramount for making informed decisions in a drug discovery project. All quantitative data should be summarized in tables for easy comparison.

Table 1: Illustrative Cytotoxicity and Selectivity Data for Novel Thiazole Compounds

| Compound | Cell Line | IC50 (µM) [48h] | Assay Type | Selectivity Index (SI)¹ |

| Thiazole-A | MCF-7 (Breast Cancer) | 1.21 | MTT Assay | 82.6 |

| A549 (Lung Cancer) | 3.52 | MTT Assay | 28.4 | |

| NIH/3T3 (Normal) | >100 | MTT Assay | - | |

| Thiazole-B | MCF-7 (Breast Cancer) | 15.6 | MTT Assay | 3.2 |

| A549 (Lung Cancer) | 18.2 | MTT Assay | 2.8 | |

| NIH/3T3 (Normal) | 50.1 | MTT Assay | - | |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.98 | MTT Assay | 15.3 |

| (Control) | NIH/3T3 (Normal) | 15.0 | MTT Assay | - |

| Note: Data is hypothetical and for illustrative purposes. IC50 values represent the concentration required to inhibit growth by 50%. | ||||

| ¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. |

Table 2: Antimicrobial Activity Summary

| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (MIC, µg/mL) |

| Thiazole-C | 18 | 15 | 32 |

| Thiazole-D | 0 | 0 | >128 |

| Ampicillin | 22 | 19 | N/A |

| Fluconazole | N/A | N/A | 8 |

| Note: Data is hypothetical. MIC (Minimum Inhibitory Concentration) is determined by broth microdilution.[15] |

Table 3: Target-Based Inhibition Profile

| Compound | Target Enzyme | IC50 (µM) |

| Thiazole-A | VEGFR-2 Kinase | 0.051 |

| Tubulin Polymerization | 2.95 | |

| Sorafenib | VEGFR-2 Kinase | 0.090 |

| CA-4 | Tubulin Polymerization | 4.93 |

| Note: Data is hypothetical, based on reported activities of thiazole derivatives.[19][22] |

Conclusion

The biological screening of novel thiazole compounds is a systematic process that relies on a logical, tiered progression from broad phenotypic assays to specific, mechanism-of-action studies. By understanding the causality behind each experimental choice—from initial cytotoxicity screens to targeted enzyme inhibition and apoptosis assays—researchers can efficiently identify and validate promising lead candidates. This structured approach, grounded in scientific integrity and supported by robust protocols, is essential for navigating the complex path of drug discovery and unlocking the full therapeutic potential of the versatile thiazole scaffold.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3VGU06K8bHhxxFOioCrv1U9AO2WE_tj5mUDxhnf3QGh21AwvWi4fA2EtaHNeB6_6gNLHD6Pn5jWErKqC5JkbfKwgT0_IXAf0te5Klp-tj4bN1AXEHTQysIwSakNnzrlzj]

- Thakur, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry. [https://pubmed.ncbi.nlm.nih.gov/35959950/]

- Al-Ostath, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05601a]

- Bamon, T., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics. [https://pubmed.ncbi.nlm.nih.gov/38895514/]

- Al-Ostath, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaKXYLUnUxUUCx6LLT4kXVbM8FZN_xzUtnPc8SI_VFRn-sKRT80YUHc-9EorFY5om0i9AuM-1RwXPCbUPVF1VmsD-XISZhZPcyVTYxCnnLz1AZrYg1RLposRE8f47Nti4_2TIOWagmO_eN5_KJpn-NiNIbmQ4kIwCKJWE=]

- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry. [https://vertexaisearch.cloud.google.

- El-Damasy, D. A., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules. [https://www.mdpi.com/1420-3049/29/11/2569]

- Wikipedia. (n.d.). Antibiotic sensitivity testing. [https://en.wikipedia.org/wiki/Antibiotic_sensitivity_testing]

- Microbiology Note. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. [https://www.youtube.

- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [https://www.woah.org/fileadmin/Home/eng/Health_standards/tahm/3.01.03_LAB_AST.pdf]

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. [https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assessment]

- Thakur, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Thiazole-and-Related-Heterocyclic-Systems-as-A-on-Thakur-Thakur/8a598a8731118129202613d905188f6a9e1e944b]

- Ovid. (n.d.). Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. [https://journals.lww.com/clininfdis/Fulltext/2003/01010/Antimicrobial_Susceptibility_Testing.11.aspx]

- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [https://www.mdpi.com/2073-8994/14/9/1885]

- El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.2c03844]

- El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9465719/]

- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Semantic Scholar. [https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Cytotoxicity-Screening-of-as-Al-Warhi-Abualnaja/45325785f8102a0a382173f25c79893d25684724]

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [https://jddtonline.info/index.php/jddt/article/view/5966]

- Ersan, R. H., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Future Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018244/]

- Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8409249/]

- Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [https://www.researchgate.net/figure/Thiazole-Derivatives-Inhibitors-of-Protein-Kinases_tbl1_236916562]

- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. [https://www.researchgate.net/publication/363294389_Design_Synthesis_and_Cytotoxicity_Screening_of_New_Thiazole_Derivatives_as_Potential_Anticancer_Agents_through_VEGFR-2_Inhibition]

- Ghorab, M. M., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2025.1557021/full]

- Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.). ResearchGate. [https://www.researchgate.

- Al-Ghorbani, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.3c03264]

- Küçükgüzel, Ş. G., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222692/]

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [https://www.sciencedirect.com/science/article/abs/pii/S0960894X1000854X]

- Mohanty, S., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [https://biointerfaceresearch.com/wp-content/uploads/2021/06/21712195.pdf]

- Thermo Fisher Scientific. (n.d.). Apoptosis Assays. [https://www.thermofisher.

- Gümüş, M. K., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Crystal Growth & Design. [https://pubs.acs.org/doi/10.1021/acs.cgd.4c01287]

- Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications. [https://www.tandfonline.com/doi/full/10.1080/00397911.2020.1849761]

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [https://ijpra.com/index.php/ijpra/article/view/1782]

- Thiazole in the Targeted Anticancer Drug Discovery. (n.d.). ResearchGate. [https://www.researchgate.net/publication/351086113_Thiazole_in_the_Targeted_Anticancer_Drug_Discovery]

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [https://www.researchgate.net/publication/383842145_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]

- Bohrium. (n.d.). review-of-the-synthesis-and-biological-activity-of-thiazoles. [https://www.bohrium.com/paper/review-of-the-synthesis-and-biological-activity-of-thiazoles/52643509]

- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (n.d.). Taylor & Francis Online. [https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1764359]

- Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/31926469/]

- Update on in vitro cytotoxicity assays for drug development. (2012). ResearchGate. [https://www.researchgate.net/publication/232252119_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]

- Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [https://www.researchgate.net/publication/347492931_Review_of_the_synthesis_and_biological_activity_of_thiazoles]

- Creative Bioarray. (n.d.). Oxidative Stress Induced Apoptosis Assay Services. [https://www.creative-bioarray.com/services/oxidative-stress-induced-apoptosis-assay-services.htm]

- Turan-Zitouni, G., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/22296181/]

- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8397368/]

- Sigma-Aldrich. (n.d.). Apoptosis Assays. [https://www.sigmaaldrich.com/US/en/applications/cell-based-assays/apoptosis-assays]

- Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [https://www.mdpi.com/1420-3049/27/22/7988]

- Antibacterial and antifungal activities of synthesized compounds (4 a-4 j) at 1 μM. (n.d.). ResearchGate. [https://www.researchgate.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 14. ovid.com [ovid.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. mdpi.com [mdpi.com]

- 20. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Apoptosis Assays [sigmaaldrich.com]

- 27. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. Oxidative Stress Induced Apoptosis Assay Services - Creative Bioarray [cellstress-tech.com]

Whitepaper: A Multi-Pronged In Silico Strategy for Target Deconvolution of 4-Benzyl-5H-thiazole-2-thione

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Target identification is a formidable bottleneck in drug discovery, particularly for novel compounds emerging from phenotypic screens. This guide presents a comprehensive, multi-modal in silico workflow to deconvolute the potential biological targets of 4-Benzyl-5H-thiazole-2-thione, a representative small molecule with a privileged thiazole scaffold. We eschew a single-method approach, instead advocating for a robust strategy that triangulates data from ligand-based similarity, pharmacophore mapping, and chemogenomics machine learning. By integrating outputs from publicly accessible, high-quality web servers—SwissTargetPrediction, PharmMapper, and SuperPred—we demonstrate how to build a high-confidence, rank-ordered list of putative targets. Each protocol is detailed with an emphasis on the underlying scientific rationale, ensuring that the reader understands not just the "how" but the "why" of each experimental choice. The ultimate goal is to translate computational predictions into focused, testable hypotheses for subsequent experimental validation, thereby accelerating the transition from a bioactive hit to a validated lead.

Introduction: The Challenge of Target Deconvolution

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions (hydrogen bonding, π-stacking) make it a versatile scaffold for targeting a wide array of protein families.[3] Thiazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, underscoring the scaffold's therapeutic importance.[4][5]

Case Study Molecule: this compound

Our subject, this compound, is a novel entity for which specific biological targets are not yet elucidated. Its structure combines the proven thiazole core with a benzyl group, suggesting potential interactions with hydrophobic pockets in protein targets. The thione group provides a strong hydrogen bond acceptor and potential metal-chelating moiety. The critical first step in advancing such a molecule through the drug discovery pipeline is to identify its protein targets—a process known as target deconvolution or target fishing.

The Rationale for a Multi-Pronged In Silico Approach

Relying on a single computational method for target prediction is fraught with risk due to inherent algorithmic biases and database limitations. A more robust and trustworthy strategy involves the integration of orthogonal in silico techniques.[6] By combining methods based on different underlying principles—such as 2D/3D chemical similarity, pharmacophore feature mapping, and machine learning on large-scale bioactivity data—we can triangulate the results.[7][8] Targets that are consistently predicted across multiple, mechanistically distinct platforms have a significantly higher probability of being biologically relevant.

Caption: Mapping consensus targets to potential biological pathways.

Prioritizing Targets for Experimental Validation

Based on the consolidated data and pathway analysis, a clear, actionable plan for experimental validation can be formulated:

-

Priority 1 (High Confidence): Perform a direct enzymatic inhibition assay for this compound against recombinant human Carbonic Anhydrase II.

-

Priority 2 (Medium Confidence): Conduct inhibition assays against Monoamine oxidase B and COX-2.

-

Priority 3 (Cellular Validation): If enzymatic activity is confirmed, proceed to cell-based assays relevant to the implicated pathways (e.g., measuring prostaglandin E2 production in a cellular inflammation model for COX-2).

Limitations and Critical Considerations in In Silico Prediction

It is imperative to treat in silico predictions as data-driven hypotheses, not as definitive proof.

-

Database Bias: Predictions are limited by the data on which the tools were trained. Novel target classes may be underrepresented.

-

Activity vs. Affinity: These methods predict binding, not functional outcome. The compound could be an agonist, antagonist, or allosteric modulator.

-

The "One-Trick Pony": A molecule may have high similarity to a single known ligand for a target, which can inflate the prediction confidence. Always inspect the number of supporting known ligands.

Conclusion

The in silico target deconvolution of this compound exemplifies a modern, efficient, and scientifically rigorous approach to the early stages of drug discovery. By systematically applying and integrating a suite of orthogonal computational tools, we can rapidly progress from a molecule of unknown function to a set of high-probability, experimentally tractable hypotheses. This multi-pronged strategy maximizes the likelihood of success while conserving precious time and resources, providing a robust framework for researchers aiming to unlock the therapeutic potential of novel chemical matter.

References

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., ... & Dunkel, M. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(W1), W26-W31. [Link]

-

Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2019). In Silico Target Prediction for Small Molecules. In Computational Drug Discovery and Design (pp. 273-309). Humana, New York, NY. [Link]

-

bio.tools. SuperPred. [Link]

-

Health Sciences Library System (HSLS). SuperPred -- target-prediction server. [Link]

-

Dr. Jyoti Bala. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]

-

Nidhi, Glick, M., Davies, J. W., & Jenkins, J. L. (2006). Prediction of biological targets for compounds using multiple-category Bayesian models trained on chemogenomics databases. Journal of chemical information and modeling, 46(3), 1124-1133. [Link]

-

Dunkel, M., Eckel, J. M., & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(Web Server issue), W26–W31. [Link]

-

Dunkel, M., Günther, S., & Preissner, R. (2008). SuperPred: drug classification and target prediction. Nucleic acids research, 36(Web Server issue), W55–W59. [Link]

-

Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., Gong, J., ... & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(suppl_2), W609-W614. [Link]

-

bio.tools. PharmMapper. [Link]

-

Scholars @ UT Health San Antonio. (2010). PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. [Link]

-

ecust.edu.cn. PharmMapper. [Link]

-

Singh, K. D., & Singh, H. (2025). Pharmacophore modeling in drug design. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(2), 130790. [Link]

-

ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. [Link]

-

MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

-

Slideshare. (2015). Pharmacophore modeling. [Link]

-

MDPI. (2021). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

PMC - PubMed Central. (2020). Computational/in silico methods in drug target and lead prediction. [Link]

-

Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic acids research, 45(W1), W356-W360. [Link]

-

Bioinformatics Review. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

-

Bender, A. (2007). Chemogenomic data analysis: prediction of small-molecule targets and the advent of biological fingerprint. Current opinion in drug discovery & development, 10(3), 293-300. [Link]

-

Future Science. (2012). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery. [Link]

-

Oxford Academic. (2015). Drug–target interaction prediction: databases, web servers and computational models. [Link]

-

NIH. (2020). Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. [Link]

-

YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. [Link]

-

SwissBioisostere. Tutorials. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]

-

YouTube. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. [Link]

-

bio.tools. SwissTargetPrediction. [Link]

-

Springer Protocols. (2023). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

-

PMC. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. [Link]

-

Patsnap Synapse. (2024). Reverse docking: Significance and symbolism. [Link]

-

Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. [Link]

-

PMC - NIH. (2017). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. [Link]

-

PMC - PubMed Central. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubMed Central. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. [Link]

-

PubMed. (2004). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

-

PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. [Link]

-

ResearchGate. (2025). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Benzyl-Thiazole Analogs

Executive Summary: The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding allow for favorable interactions with a wide array of biological targets.[2] Within this class, the 4-benzyl-thiazole scaffold has emerged as a particularly versatile template for the development of novel therapeutic agents. Analogs built upon this core have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activities of 4-benzyl-thiazole derivatives. By dissecting the causal relationships between specific structural modifications and their resulting pharmacological effects, this document aims to provide field-proven insights to guide future drug design and optimization efforts. We will explore key synthetic strategies, delve into the nuanced SAR for major therapeutic applications, present detailed experimental protocols, and consolidate findings into actionable intelligence for the rational design of next-generation 4-benzyl-thiazole-based therapeutics.

The 4-Benzyl-Thiazole Scaffold: A Foundation for Therapeutic Discovery

The power of the 4-benzyl-thiazole scaffold lies in its modular nature, offering multiple positions for chemical modification. Each site—the C2, C5, and the benzyl ring—can be systematically altered to fine-tune the molecule's steric, electronic, and hydrophobic properties. This allows for precise optimization of its interaction with a specific biological target, a process guided by SAR studies. Understanding how modifications at each position influence potency, selectivity, and pharmacokinetic properties is paramount for translating a promising chemical scaffold into a viable drug candidate.

Key Positions for SAR Exploration

The primary points of diversification on the 4-benzyl-thiazole core that critically influence biological activity are:

-

The C2-Position: Often substituted with amino or substituted amino groups, this position is crucial for establishing key hydrogen bonds and other interactions within target binding sites. Modifications here significantly impact potency across different therapeutic areas.[3]

-

The Benzyl 'A' Ring: The phenyl ring of the benzyl group provides a large surface for hydrophobic and π-stacking interactions. Substitution patterns on this ring can dramatically alter target affinity and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic character of the entire scaffold.[3][6]

-